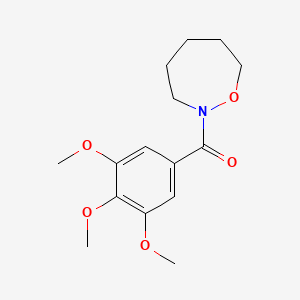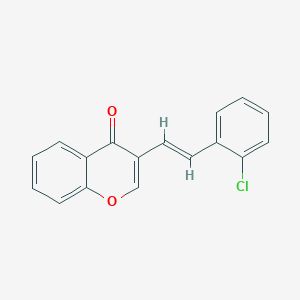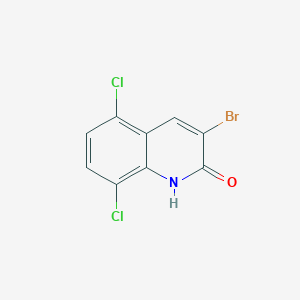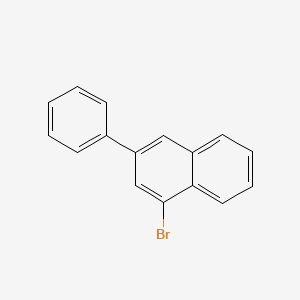
6H-Purin-6-one, 1,9-dihydro-2-((4-(trifluoromethyl)phenyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Purin-6-one, 1,9-dihydro-2-((4-(trifluoromethyl)phenyl)amino)- is a synthetic compound belonging to the purine family. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to the purine core. The unique structure of this compound makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 1,9-dihydro-2-((4-(trifluoromethyl)phenyl)amino)- typically involves the reaction of a purine derivative with a trifluoromethyl-substituted aniline. The reaction is usually carried out under acidic or basic conditions, depending on the specific requirements of the synthesis. Common solvents used in the reaction include dimethyl sulfoxide (DMSO), acetonitrile, and methanol. The reaction temperature is generally maintained between 50°C and 100°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high efficiency and consistency in the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
6H-Purin-6-one, 1,9-dihydro-2-((4-(trifluoromethyl)phenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsacidic or basic medium, temperature range 25°C-80°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionssolvent such as ethanol or tetrahydrofuran (THF), temperature range 0°C-25°C.
Substitution: Nucleophiles such as halides, amines; reaction conditionssolvent such as acetonitrile or DMSO, temperature range 50°C-100°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
6H-Purin-6-one, 1,9-dihydro-2-((4-(trifluoromethyl)phenyl)amino)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6H-Purin-6-one, 1,9-dihydro-2-((4-(trifluoromethyl)phenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, leading to its potential use as an anticancer or antiviral agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanine: 2-Amino-1,7-dihydro-6H-purin-6-one
Hypoxanthine: 6H-Purin-6-one, 1,7-dihydro-
Uniqueness
The presence of the trifluoromethyl group in 6H-Purin-6-one, 1,9-dihydro-2-((4-(trifluoromethyl)phenyl)amino)- distinguishes it from other similar compounds. This functional group imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. These characteristics make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
123994-74-1 |
|---|---|
Molekularformel |
C12H8F3N5O |
Molekulargewicht |
295.22 g/mol |
IUPAC-Name |
2-[4-(trifluoromethyl)anilino]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H8F3N5O/c13-12(14,15)6-1-3-7(4-2-6)18-11-19-9-8(10(21)20-11)16-5-17-9/h1-5H,(H3,16,17,18,19,20,21) |
InChI-Schlüssel |
UJPVPHCXBQQZCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NC3=C(C(=O)N2)NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11840100.png)






![2-(4-Fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11840156.png)





